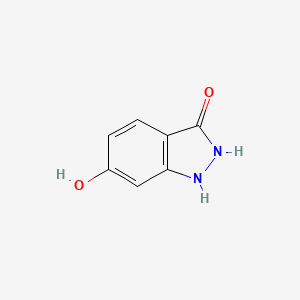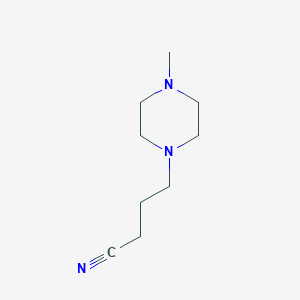
4-(4-Methylpiperazin-1-yl)butanenitrile
Vue d'ensemble
Description
“4-(4-Methylpiperazin-1-yl)butanenitrile” is a chemical compound1. It belongs to the class of organic compounds known as benzenesulfonamides2. It is used as an intermediate in pharmaceuticals3.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature43. However, specific synthesis methods for “4-(4-Methylpiperazin-1-yl)butanenitrile” are not readily available in the retrieved sources.
Molecular Structure Analysis
The molecular formula of “4-(4-Methylpiperazin-1-yl)butanenitrile” is C9H17N356. The molecular weight is 167.25 g/mol56.
Chemical Reactions Analysis
Specific chemical reactions involving “4-(4-Methylpiperazin-1-yl)butanenitrile” are not readily available in the retrieved sources.Physical And Chemical Properties Analysis
The predicted boiling point of “4-(4-Methylpiperazin-1-yl)butanenitrile” is 293.3±25.0 °C6. The predicted density is 0.969±0.06 g/cm36. The predicted pKa is 7.62±0.106.Applications De Recherche Scientifique
Specific Scientific Field
The specific scientific field is Inflammopharmacology .
Comprehensive and Detailed Summary of the Application
The compound “4-(4-Methylpiperazin-1-yl)butanenitrile” is used in the creation of a new piperazine derivative, known as LQFM182 . This derivative has been studied for its anti-nociceptive (pain-relieving) and anti-inflammatory effects .
Detailed Description of the Methods of Application or Experimental Procedures
To evaluate the anti-nociceptive activity of LQFM182, several tests were used, including the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test . The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan . Inflammatory parameters such as cell migration, myeloperoxidase enzyme activity, and the levels of TNF-α and IL-1β cytokines in pleural exudate were also evaluated .
Thorough Summary of the Results or Outcomes Obtained
LQFM182 (50, 100, or 200 mg/kg, p.o.) decreased the number of writhings induced by acetic acid in a dose-dependent manner . An intermediate dose (100 mg/kg, p.o.) reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, LQFM182 (100 mg/kg, p.o.) reduced oedema formation at all hours of the paw oedema induced by carrageenan test . In the pleurisy test, it reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Safety And Hazards
Specific safety and hazard information for “4-(4-Methylpiperazin-1-yl)butanenitrile” is not readily available in the retrieved sources. However, similar compounds may cause skin irritation, serious eye irritation, and respiratory irritation7.
Orientations Futures
“4-(4-Methylpiperazin-1-yl)butanenitrile” is currently used for research purposes5. Its future directions could include further exploration of its properties and potential applications in pharmaceuticals3.
Please note that this information is based on the available sources and there may be additional information not covered in this analysis. Always handle chemicals with appropriate safety precautions.
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-3,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHQJFCEGVTMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595255 | |
| Record name | 4-(4-Methylpiperazin-1-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)butanenitrile | |
CAS RN |
244291-81-4 | |
| Record name | 4-(4-Methylpiperazin-1-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorobenzo[B]thiophen-3(2H)-one](/img/structure/B1611972.png)
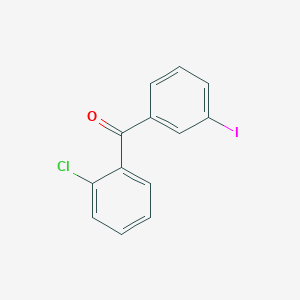
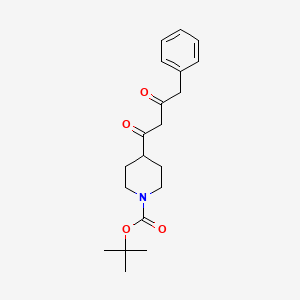
![4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1611979.png)
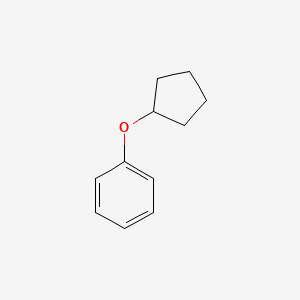
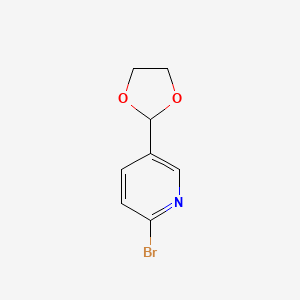
![7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1611983.png)
![N-[2-(Dimethylamino)ethyl]-N-methylguanidine hydroiodide](/img/structure/B1611984.png)
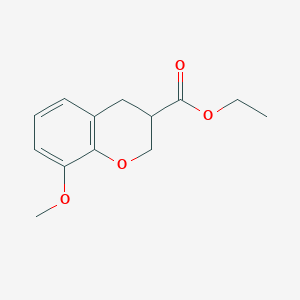
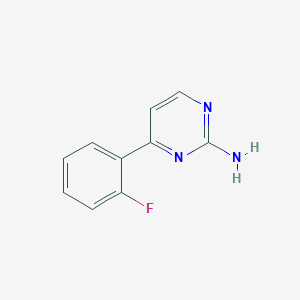
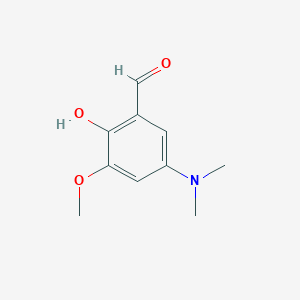
![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)
